Stereochemical Purity Differentiation: exo vs. endo Diastereomers and Undefined Stereoisomers
The target compound possesses a precisely defined (1R,2S,5R) stereochemical configuration with the 2-amino group in the exo orientation . The endo diastereomer (CAS 1408076-02-7) places the 2-amino group in the opposite spatial orientation [1]. An additional commercially available variant, 8-Boc-8-azabicyclo[3.2.1]octan-2-amine (CAS 1419101-50-0), is sold without stereochemical designation, representing a mixture of stereoisomers or undefined stereochemistry . In structure-activity relationship studies of 8-azabicyclo[3.2.1]octane-based monoamine transporter inhibitors, the exo/endo stereochemistry at the 2-position has been shown to directly influence binding orientation and transporter subtype selectivity [2].
| Evidence Dimension | Stereochemical identity definition |
|---|---|
| Target Compound Data | Fully defined: (1R,2S,5R) exo configuration; three defined stereocenters |
| Comparator Or Baseline | Comparator A (CAS 1408076-02-7): endo configuration; Comparator B (CAS 1419101-50-0): stereochemistry undefined |
| Quantified Difference | Qualitative difference: exo vs. endo vs. undefined stereochemistry; difference in MDL identifier (MFCD29048661 vs. MFCD23381648 vs. MFCD23105910) |
| Conditions | Stereochemical assignment based on IUPAC nomenclature and vendor specification data |
Why This Matters
Procurement of stereochemically defined exo material ensures reproducible SAR and eliminates stereochemical variability as a confounding factor in biological assays.
- [1] 001Chemical. endo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine. CAS 1408076-02-7. MDL MFCD23381648. View Source
- [2] Meltzer, P.C.; et al. Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes. Bioorg. Med. Chem. Lett. 2000, 10, 2241-2244. View Source
